

Head-to-Head In Vivo Comparison: Ozanimod and its Active Metabolite, RP101075

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Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049

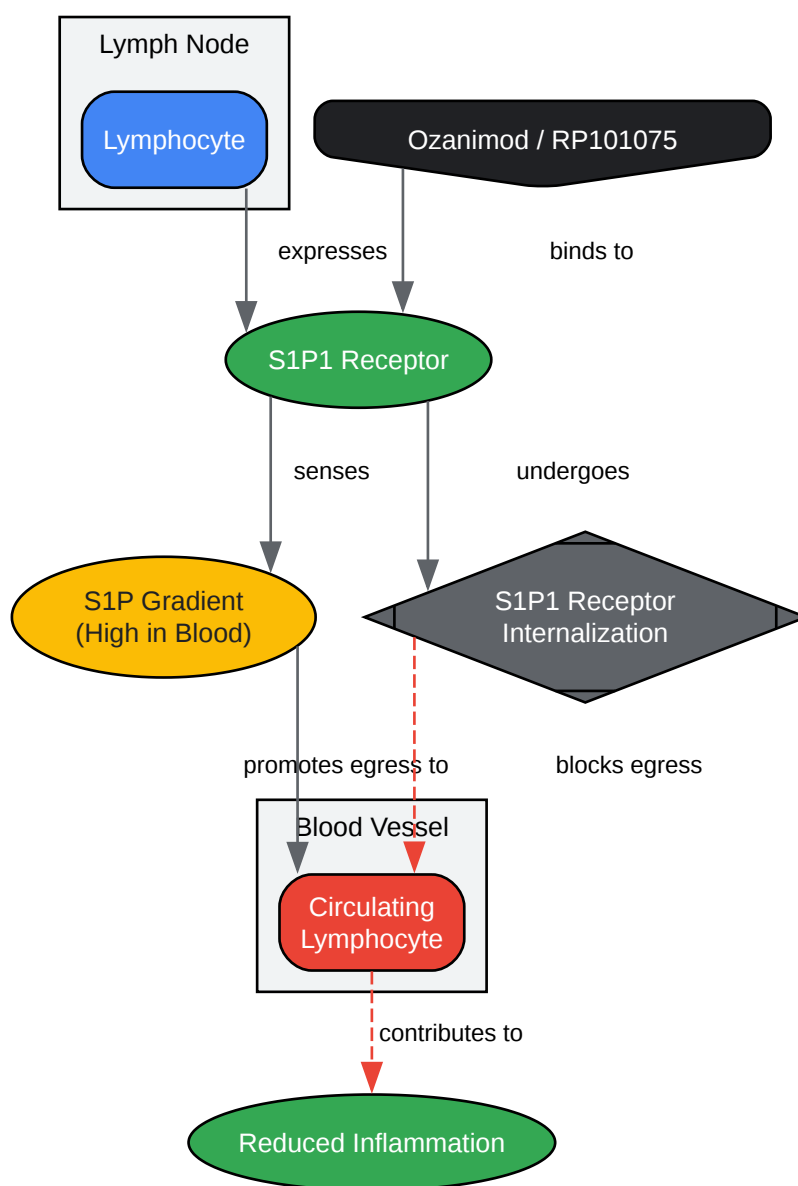
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Ozanimod (RPC1063) and its principal active metabolite, **RP101075**. Both compounds are selective modulators of the sphingosine-1-phosphate (S1P) receptors 1 and 5, key regulators of lymphocyte trafficking and inflammation. While Ozanimod is the administered pro-drug, **RP101075** is a major contributor to its therapeutic effects in vivo. This document summarizes their comparative performance in preclinical models, supported by experimental data and detailed methodologies.

Mechanism of Action: S1P Receptor Modulation

Ozanimod and **RP101075** exert their therapeutic effects by binding with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. The binding to S1P1 on lymphocytes causes the internalization of the receptor, which in turn blocks the lymphocytes' ability to exit from lymph nodes. This sequestration of lymphocytes, particularly T and B cells, in the peripheral lymphoid organs prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to several autoimmune diseases[1][3]. Both Ozanimod and **RP101075** exhibit a similar in vitro specificity and in vivo pharmacodynamic profile.

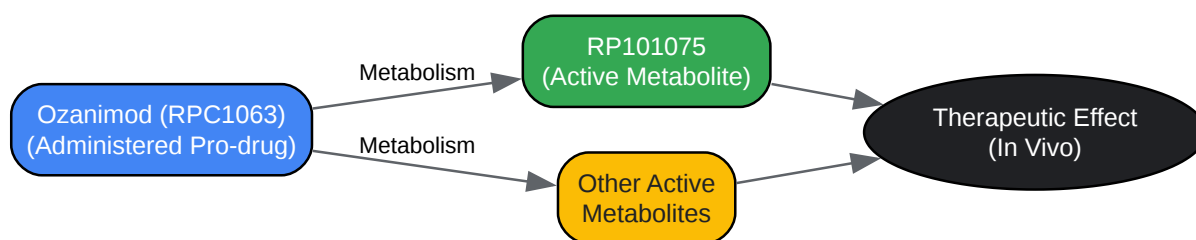


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S1P Receptor Modulation by Ozanimod/RP101075

Metabolic Relationship

Ozanimod is a pro-drug that is metabolized in vivo to form several active metabolites, with **RP101075** being a key active moiety. Understanding this relationship is crucial for interpreting in vivo data, as the administration of Ozanimod leads to systemic exposure to both the parent compound and its active metabolites.



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Metabolic conversion of Ozanimod to active metabolites.

In Vivo Efficacy Comparison

The in vivo efficacy of Ozanimod and **RP101075** has been evaluated in preclinical models of autoimmune diseases, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis and the NZBWF1 mouse model for systemic lupus erythematosus.

Systemic Lupus Erythematosus (SLE) in NZBWF1 Mice

A direct comparative study in the NZBWF1 mouse model of lupus demonstrated that both orally administered Ozanimod and **RP101075** lead to significant therapeutic benefits. Both compounds were effective in a dose-dependent manner in reducing key disease parameters.

Table 1: Comparative Efficacy in NZBWF1 Mouse Model of SLE

Parameter	Treatment Group	Dose (mg/kg)	Result vs. Vehicle
Proteinuria	Ozanimod (RPC1063)	0.3	Reduced
1	Significantly Reduced		
3	Significantly Reduced		
RP101075	0.3	Reduced	
1	Significantly Reduced		
3	Significantly Reduced		
Serum Blood Urea Nitrogen (BUN)	Ozanimod (RPC1063)	3	Significantly Reduced
RP101075	3	Significantly Reduced	
Kidney Histopathology	Ozanimod (RPC1063)	0.3, 1, 3	Dose-dependent reduction in lesions
RP101075	0.3, 1, 3	Dose-dependent reduction in lesions	
Lymphocyte Counts	RP101075	Not specified	Reduced peripheral circulating lymphocytes

Source: Data synthesized from Taylor Meadows KR, et al. (2018).

Experimental Autoimmune Encephalomyelitis (EAE)

In the MOG35-55 peptide-induced mouse EAE model, a model for multiple sclerosis, both Ozanimod and its metabolite **RP101075** have shown therapeutic efficacy.

Table 2: Efficacy in the Mouse EAE Model

Compound	Dose (mg/kg)	Efficacy
Ozanimod (RPC1063)	Not specified	Efficacious in preclinical models
RP101075	0.1 and 0.3	Therapeutic benefit equivalent to Ozanimod

Source: Data from Scott F, et al. (2013).

In Vitro Potency

The in vitro potency of Ozanimod and its metabolites at the S1P1 receptor is comparable, supporting the observation that the metabolites contribute significantly to the in vivo efficacy.

Table 3: In Vitro Potency at S1P1 Receptor

Compound	EC50 (nM) for inhibition of cAMP production
Ozanimod (RPC1063)	0.156
RP101075	0.185

Source: Data from Scott F, et al. (2013).

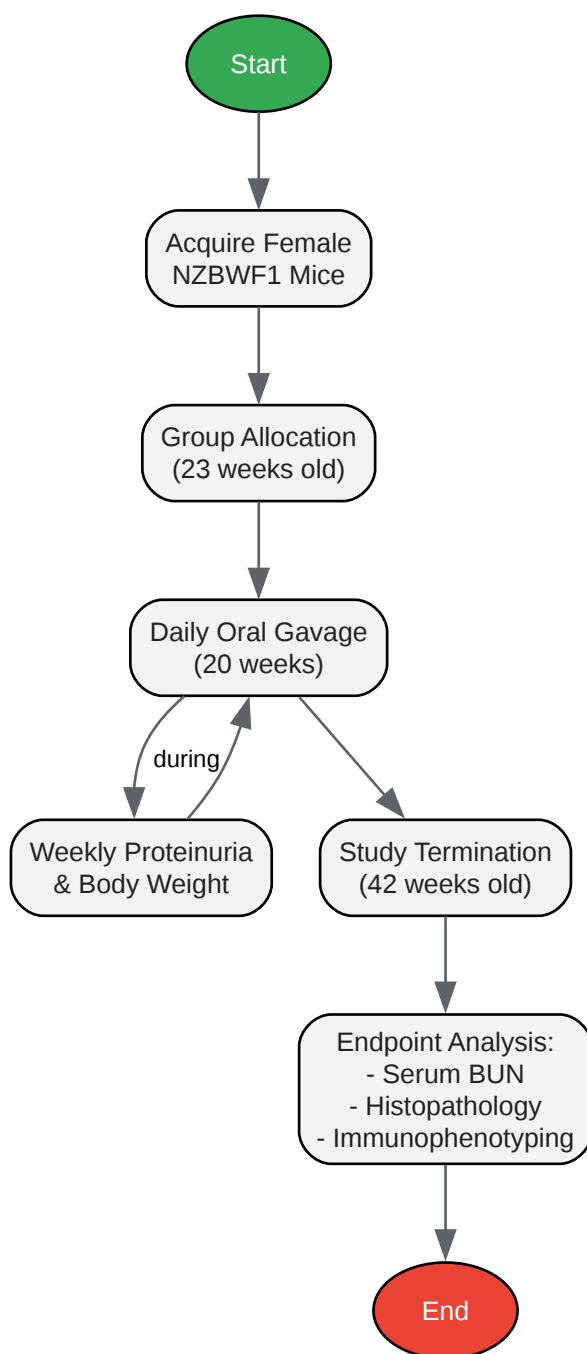
Experimental Protocols

NZBWF1 Mouse Model of Systemic Lupus

Erythematosis

- Animal Model: Female NZBWF1 mice, which spontaneously develop an autoimmune disease closely resembling human SLE.
- Study Initiation: Dosing was initiated at 23 weeks of age when mice began to show signs of proteinuria.

- Treatment: Mice were dosed daily via oral gavage with either vehicle, Ozanimod (RPC1063), or **RP101075** at various concentrations (0.3, 1, and 3 mg/kg) for 20 weeks.
- Efficacy Endpoints:
 - Proteinuria: Monitored weekly.
 - Serum BUN and Creatinine: Measured at study termination to assess kidney function.
 - Histopathology: Kidneys were collected at termination and scored for glomerular and tubulointerstitial lesions.
 - Immunophenotyping: Spleen and blood were analyzed for changes in B and T cell subsets.



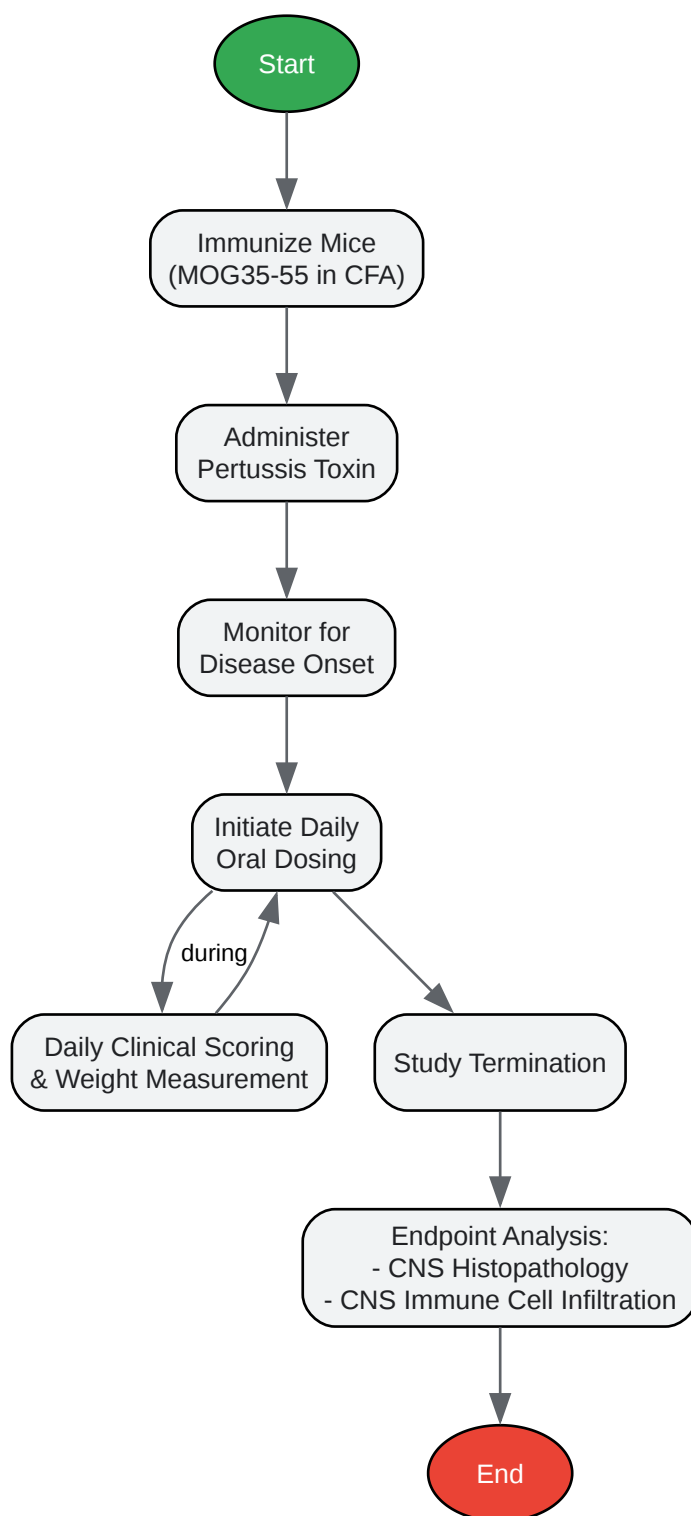
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Workflow for NZBWF1 Mouse Model Efficacy Study

Experimental Autoimmune Encephalomyelitis (EAE) Model

- Animal Model: C57BL/6 or other susceptible mouse strains.

- Induction: EAE is actively induced by immunization with an emulsion of a myelin-derived peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the autoimmune response.
- Treatment: Oral administration of the test compounds (Ozanimod or **RP101075**) is typically initiated at the onset of clinical signs or in a prophylactic setting.
- Efficacy Endpoints:
 - Clinical Score: Mice are scored daily for disease severity based on a scale of paralysis.
 - Body Weight: Monitored as an indicator of general health.
 - Histopathology: Spinal cords are examined for inflammation and demyelination.
 - Immunophenotyping: Analysis of immune cell infiltration into the central nervous system.



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Workflow for EAE Mouse Model Efficacy Study

Conclusion

The in vivo data from preclinical models demonstrates that Ozanimod and its primary active metabolite, **RP101075**, have comparable therapeutic efficacy. Both compounds effectively modulate the S1P1 and S1P5 receptors, leading to a reduction in key pathological features of autoimmune diseases in models of SLE and MS. The direct comparison in the NZBWF1 lupus model confirms that exogenously administered **RP101075** recapitulates the therapeutic effects of the parent drug, Ozanimod, in a dose-dependent manner. This underscores the critical role of **RP101075** in the overall in vivo activity of Ozanimod. These findings support the clinical development of Ozanimod for the treatment of autoimmune disorders, with the understanding that its efficacy is mediated through its active metabolites.

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